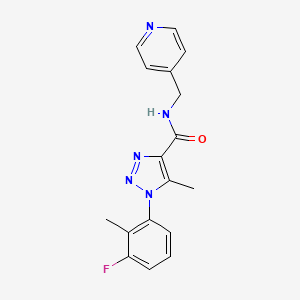
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” contains a triazole ring, which is a common motif in many pharmaceutical drugs. Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties . The specific target would depend on the exact configuration and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite. The presence of a carboxamide group could potentially enable the compound to form hydrogen bonds with its target, influencing the compound’s interaction with its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Based on the biological activities associated with triazole derivatives, it could be involved in pathways related to cell growth and proliferation, or microbial metabolism .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of “this compound” would depend on factors such as its chemical stability, solubility, and the presence of functional groups that might interact with metabolic enzymes .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound has antitumor properties, it might lead to cell cycle arrest or apoptosis in cancer cells .
Action Environment
The action of “this compound” could be influenced by various environmental factors, such as pH and temperature, which can affect the compound’s stability and interaction with its target .
生物活性
The compound 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
- Molecular Formula : C17H16FN5O
- Molecular Weight : 325.34 g/mol
- CAS Number : 1326827-47-7
The presence of fluorine and the triazole ring contributes to its unique biological properties, enhancing lipophilicity and membrane permeability.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of various triazole derivatives, including the compound . The following table summarizes key findings related to its anticancer efficacy:
Case Studies
- Inhibition of Thymidylate Synthase : A study demonstrated that fluorinated triazoles could effectively inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to reduced proliferation of cancer cells .
- Topoisomerase II Inhibition : Another investigation revealed that certain triazole derivatives could inhibit topoisomerase II, resulting in cell cycle arrest and apoptosis in lung cancer cell lines (A549) .
- Cytotoxicity Against Multiple Carcinomas : Research involving a range of fluorinated triazoles showed significant cytotoxic effects across various cancer types including breast (MCF-7), colon (HT-29), and pancreas (PT-45), with IC50 values indicating moderate sensitivity .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structural features may enhance its effectiveness against specific pathogens.
Mechanisms of Antimicrobial Action
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
- Enzyme Inhibition : Similar to its anticancer properties, the inhibition of specific enzymes critical for microbial survival has been observed.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural modifications:
- Fluorination : The introduction of fluorine atoms has been shown to enhance both lipophilicity and biological activity.
- Substituent Variations : Changes in substituents on the phenyl or pyridine rings can significantly alter potency and selectivity against different biological targets.
特性
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-14(18)4-3-5-15(11)23-12(2)16(21-22-23)17(24)20-10-13-6-8-19-9-7-13/h3-9H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVOWVACENCVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














